Isoleucine O-Benzyl N-Titryl Valsartan

Pharmaceutical impurity profiling High-resolution mass spectrometry Reference standard characterization

Isoleucine O-Benzyl N-Titryl Valsartan (CAS not assigned; TRC catalog TR-I822205) is a triply protected, non-peptidic angiotensin II AT1-receptor antagonist intermediate with molecular formula C₅₁H₅₁N₅O₃ and a monoisotopic mass of 781.4 g·mol⁻¹. It is supplied as a yellow-to-orange oil and is primarily utilized as a qualified reference standard or late-stage intermediate for the synthesis and quantification of the process impurity Isoleucine Valsartan (Impurity D) in valsartan active pharmaceutical ingredient (API).

Molecular Formula C₅₁H₅₁N₅O₃
Molecular Weight 781.98
Cat. No. B1157126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoleucine O-Benzyl N-Titryl Valsartan
Synonyms(2S,3S)-Benzyl 3-Methyl-2-(N-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)pentanoate; 
Molecular FormulaC₅₁H₅₁N₅O₃
Molecular Weight781.98
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to Isoleucine O-Benzyl N-Titryl Valsartan – What Sets This Protected Intermediate Apart


Isoleucine O-Benzyl N-Titryl Valsartan (CAS not assigned; TRC catalog TR-I822205) is a triply protected, non-peptidic angiotensin II AT1-receptor antagonist intermediate with molecular formula C₅₁H₅₁N₅O₃ and a monoisotopic mass of 781.4 g·mol⁻¹ . It is supplied as a yellow-to-orange oil and is primarily utilized as a qualified reference standard or late-stage intermediate for the synthesis and quantification of the process impurity Isoleucine Valsartan (Impurity D) in valsartan active pharmaceutical ingredient (API) . This compound is structurally a valsartan analog that features an L-isoleucine scaffold in place of the native L-valine moiety, with O-benzyl and N-trityl protecting groups remaining on the carboxylic acid and tetrazole functions, respectively.

Why Isoleucine O-Benzyl N-Titryl Valsartan Cannot Be Replaced by Other Trityl‑Benzyl Valsartan Analogs


Although multiple trityl‑ and benzyl‑protected valsartan derivatives are commercially available, they are not interchangeable for impurity profiling or trace analysis. The isoleucine‑bearing target compound differs from the valine‑based N2‑Trityl‑Valsartan Benzyl Ester by 14 Da (C₅₁H₅₁N₅O₃ vs. C₅₀H₄₉N₅O₃) and elutes as a distinct peak in reversed‑phase HPLC . This mass and retention‑time differentiation is critical for resolving the isoleucine analog impurity (EP Impurity D) from the API and other related substances. Patent data further demonstrate that the isoleucine impurity is a process‑critical contaminant that must be controlled to ≤0.10% area percentage in the final valsartan drug substance, making a dedicated, structurally faithful reference standard indispensable for method validation [1].

Isoleucine O-Benzyl N-Titryl Valsartan – Head-to-Head Quantitative Differentiation Data


Mass and Elemental Composition Differentiation Versus the Valine‑Based Trityl‑Benzyl Analog

The incorporation of an L-isoleucine residue in place of L-valine adds one methylene unit (CH₂) to the molecule, yielding a molecular formula of C₅₁H₅₁N₅O₃ and a molecular weight of 781.98, compared with C₅₀H₄₉N₅O₃ and 767.96 for the valine analog N2‑Trityl‑Valsartan Benzyl Ester . This 14.02 Da mass shift is analytically significant for LC‑MS/MS identification and provides unambiguous differentiation of the isoleucine impurity channel from the valine‑based API and intermediates .

Pharmaceutical impurity profiling High-resolution mass spectrometry Reference standard characterization

Physical Form and Storage Requirement Contrast

Isoleucine O‑Benzyl N‑Titryl Valsartan is supplied as a yellow‑to‑orange oil and requires storage at –20 °C for long‑term stability . In contrast, the valine analog N2‑Trityl‑Valsartan Benzyl Ester is an off‑white solid with a reported melting range of 69–74 °C and is shipped and stored at room temperature . This physical state difference directly affects sample preparation workflows: the oily target compound must be centrifuged before opening to maximize recovery, whereas the solid comparator can be weighed directly.

Pharmaceutical reference standard handling Analytical method validation Cold-chain logistics

Regulatory Impurity Control Threshold and Synthetic‑Process Relevance

The isoleucine impurity of valsartan (EP Impurity D) originates from isoleucine contamination in the starting material L‑valine ester. Patent US20080275096 specifies that valsartan API must contain less than 0.10% as area percentage HPLC of the isoleucine analog, and that the limiting precursor should contain no more than 0.07% isoleucine ester as determined by GC [1]. Patent CN101560190B further establishes a quantitative proportional relationship: when the isoleucine methyl ester hydrochloride content in the valine ester starting material is 0.23%, the valsartan impurity E (isoleucine derivative) level reaches 0.10% [2]. Isoleucine O‑Benzyl N‑Titryl Valsartan serves as the key protected intermediate for synthesizing the impurity reference standard used to calibrate these measurements.

Process-related impurity control Quality by Design (QbD) Pharmacopeial compliance

Solubility Profile Differentiation for Stock Standard Preparation

The target compound exhibits solubility in ethyl acetate and methanol , whereas the valine counterpart N2‑Trityl‑Valsartan Benzyl Ester demonstrates solubility in chloroform and ethyl acetate . The methanol solubility of the isoleucine derivative is particularly advantageous for direct dilution into reversed‑phase HPLC mobile phases without the need for solvent exchange, reducing preparation time and minimizing recovery losses when preparing low‑concentration (ppm) standard solutions for impurity limit tests.

Sample preparation Analytical method development Solubility screening

Calibrated Pricing and Exact‑Weight Packaging for Regulatory Submissions

The compound is offered in exact‑weight packaging (10 mg, 25 mg, and 50 mg vials) with a certificate indicating the dispensed mass to three‑decimal‑place precision . This format eliminates the need for end‑user weighing of a viscous oil, which introduces significant handling error. In contrast, generic N‑trityl‑valsartan benzyl ester analogs are frequently supplied as bulk powders without the exact‑weight certification required by ICH Q2(R1) for reference standard traceability . The price point (€101–€326 for 10–50 mg) reflects the full characterization cost, not merely the synthetic cost.

Reference standard procurement Regulatory filing support Cost‑of‑quality analysis

Proven Application Scenarios for Isoleucine O-Benzyl N-Titryl Valsartan


Synthesis and Qualification of the Isoleucine Valsartan (EP Impurity D) Reference Standard

The compound serves as the direct synthetic precursor to Isoleucine Valsartan (Impurity D). Deprotection of the trityl and benzyl groups yields the free isoleucine impurity, which can be purified and qualified as a primary reference standard for HPLC impurity limit tests specified in the valsartan USP/EP monographs. This route is utilized by reference standard manufacturers (e.g., TRC, LGC) to produce certified impurity standards that meet the ≤0.10% threshold mandated in US patent 20080275096 [1].

Development of Stability-Indicating HPLC Methods for Valsartan API

Because the isoleucine impurity can co-form during API synthesis from valine starting material contaminated with isoleucine ester (quantitatively linked: 0.23% precursor contamination → 0.10% final impurity level [2]), analytical development laboratories use the protected intermediate to spike degradation and process-control samples. The distinct retention time and mass of the isoleucine derivative enable separation from the valine-based API and other related substances on a C18 column with acetonitrile/water/0.1% TFA gradients .

Method Validation and System Suitability Testing for ANDA Submissions

Regulatory filings require system suitability solutions containing known impurities at the specification limit. Isoleucine O-Benzyl N-Titryl Valsartan, supplied in exact-weight vials with traceable certificates, is used as a weighing standard to prepare the isoleucine impurity marker. This practice aligns with ICH Q2(R1) requirements for reference standard qualification and ensures that the system suitability test (SST) peak resolution criteria (e.g., resolution ≥2.0 between isoleucine impurity and valsartan) are met consistently across different laboratories .

Process Analytical Technology (PAT) for Controlling Starting Material Quality

The isoleucine content of L-valine methyl ester starting material is a critical quality attribute (CQA) that directly determines the final valsartan impurity profile. Pharmaceutical manufacturers use the protected isoleucine intermediate to calibrate GC and HPLC methods for screening valine ester batches, selecting only those with ≤0.07% isoleucine ester area percentage as specified in the patented process [1]. This upstream control prevents out-of-specification impurity levels in the final API, reducing batch rejection rates.

Quote Request

Request a Quote for Isoleucine O-Benzyl N-Titryl Valsartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.